Methyl imidazo[1,2-b]pyridazine-8-carboxylate
CAS No.:
Cat. No.: VC18030678
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | methyl imidazo[1,2-b]pyridazine-8-carboxylate |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3 |
| Standard InChI Key | YNQABTRDJCMNST-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=NN2C1=NC=C2 |
Introduction
Structural and Chemical Properties of Methyl Imidazo[1,2-b]pyridazine-8-carboxylate
Molecular Architecture
Methyl imidazo[1,2-b]pyridazine-8-carboxylate (CHNO) consists of a planar imidazo[1,2-b]pyridazine core with a methyl ester (-COOCH) substituent at the 8-position. The imidazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–8), creating a conjugated π-system that enhances electronic delocalization . Single-crystal X-ray diffraction (SXRD) studies of analogous compounds, such as imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives, reveal bond lengths of 1.32–1.38 Å for C-N bonds and 1.40–1.42 Å for C-C bonds within the bicyclic framework .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.18 g/mol |
| Melting Point | 180–182°C (estimated) |
| Solubility | DMSO, DMF, chloroform |
| LogP (Partition Coefficient) | 1.2 (predicted) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The H NMR spectrum typically displays signals for the methyl ester group as a singlet at δ 3.8–3.9 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm due to the fused ring system . In C NMR, the carbonyl carbon of the ester group appears at δ 165–170 ppm, corroborating its electron-withdrawing nature . Mass spectrometry (LCMS) of related derivatives shows molecular ion peaks at m/z 206.1 [M+H], consistent with the molecular formula .
Synthetic Methodologies
Esterification of Carboxylic Acid Precursors
A common route involves esterifying imidazo[1,2-b]pyridazine-8-carboxylic acid with methanol under acidic conditions. For example, refluxing the carboxylic acid with excess methanol and sulfuric acid yields the methyl ester with >80% efficiency. This method parallels the synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, where ethanol substitutes methanol .
Cyclocondensation Strategies
Alternative approaches employ cyclocondensation of 3-aminopyridazine derivatives with α-haloketones. For instance, reacting 3-amino-6-chloropyridazine with methyl bromopyruvate in DMF at 100°C generates the imidazo[1,2-b]pyridazine core, followed by esterification to introduce the methyl group . This method achieves moderate yields (50–60%) but offers scalability for industrial applications .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Acid-catalyzed esterification | 85 | 98 | HSO, MeOH |
| Cyclocondensation | 55 | 95 | 3-aminopyridazine, methyl bromopyruvate |
Biological Activities and Applications
Kinase Inhibition and Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold is integral to kinase inhibitors like ponatinib, which targets BCR-ABL mutants in leukemia . Methyl ester derivatives functionalized at the 2- and 7-positions show inhibitory activity against EGFR (IC = 0.8–1.2 μM) and VEGFR2 (IC = 5–10 nM), making them candidates for tyrosine kinase inhibitor development .
Table 3: Biological Activity of Selected Derivatives
| Compound | Target | IC/MIC | Application |
|---|---|---|---|
| 10 | DNA gyrase | 6.25 μg/mL | Antibacterial |
| 16 | EGFR | 1.0 μM | Anticancer |
| 17 | VEGFR2 | 7.5 nM | Antiangiogenic |
Computational and Structural Studies
Molecular Docking Insights
Docking simulations using AutoDock Vina reveal that methyl imidazo[1,2-b]pyridazine-8-carboxylate derivatives form hydrogen bonds with Lys53 and Asp86 residues in Staphylococcus aureus DNA gyrase, explaining their antibacterial efficacy . Similarly, interactions with Phe1043 and Thr830 in EGFR’s kinase domain underpin their anticancer potential .
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311G(d,p) level indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The ester group’s electron-withdrawing effect polarizes the bicyclic system, enhancing binding affinity to biological targets.
Industrial and Regulatory Considerations
Patent Landscape
Patents WO2023156789 and EP4105234 highlight methods for functionalizing the 2- and 7-positions of the imidazo[1,2-b]pyridazine core, underscoring its commercial value in oncology and infectious disease therapeutics .
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